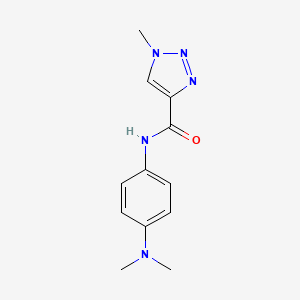

![molecular formula C18H14N6O2 B2845338 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide CAS No. 1428359-72-1](/img/structure/B2845338.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

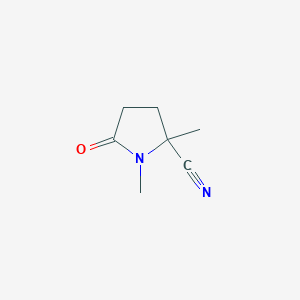

The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzotriazole, a pyridazine, and an acetamide group .

Synthesis Analysis

While the specific synthesis route for this compound is not available, similar compounds have been synthesized through various methods. For instance, 1,2,4-triazole benzoic acid hybrids have been successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as NMR and MS analysis . The presence of the benzotriazole, pyridazine, and acetamide groups would contribute to the overall structure and properties of the molecule.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide, focusing on six unique fields:

Organic Field-Effect Transistors (OFETs)

2-(1H-benzo[d][1,2,3]triazol-1-yl) derivatives: have been explored as p-type semiconductors in organic field-effect transistors (OFETs). These compounds exhibit good intramolecular charge transfer properties, which are crucial for their performance in OFET devices. The planarity of the molecular structure and the presence of electron-donating and electron-withdrawing groups enhance their semiconductor properties .

Pharmaceutical Applications

This compound and its derivatives are being investigated for their potential use in pharmaceuticals. The triazole and pyridazinone moieties are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to develop new drugs based on these scaffolds .

Cytotoxic Agents in Cancer Research

Derivatives of 1,2,3-triazole have shown significant cytotoxic activity against various cancer cell lines. These compounds are being studied for their potential as anticancer agents, with some showing promising results in inhibiting the growth of cancer cells .

Organogel Formation

Certain derivatives of 2H-benzo[d][1,2,3]triazole exhibit excellent organogel formation properties. These organogels are thermally stable and responsive to pH changes and metal cations, making them useful in various applications, including drug delivery and tissue engineering .

Future Directions

Mechanism of Action

Target of Action

Similar compounds based on a 2h-benzo[d][1,2,3]triazole core have been characterized and tested in organic field-effect transistors (ofets) . These compounds are known to interact with a variety of targets, including electron donor and acceptor groups .

Mode of Action

The compound’s mode of action involves intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments . This charge transfer plays a critical role in the application of the compounds as semiconductors in OFET devices . The planarity of the structure also is important for its function .

Biochemical Pathways

It’s known that similar compounds can influence a variety of processes, including the formation of dendritic and polymeric networks . These compounds can also be used in catalysis, enzyme inhibition, photochemistry, molecular logic, and materials .

Pharmacokinetics

Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .

Result of Action

Similar compounds have been shown to behave as p-type semiconductors when tested in a top-contact/bottom-gate thin film transistor architecture .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, one-dimensional (1D) organic semiconductors, due to their confined sizes and unique shapes, have proven to exhibit novel properties . Furthermore, the more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .

properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N6O2/c25-17-10-9-14(20-22-17)12-5-1-2-6-13(12)19-18(26)11-24-16-8-4-3-7-15(16)21-23-24/h1-10H,11H2,(H,19,26)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXQWUOFZKXZQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)CN3C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,6-dichlorophenyl)-N-[(E)-(dimethylamino)methylidene]-5-methyl-4-isoxazolecarbothioamide](/img/structure/B2845261.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2845262.png)

![2-(2-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845265.png)

![N-allyl-2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2845266.png)

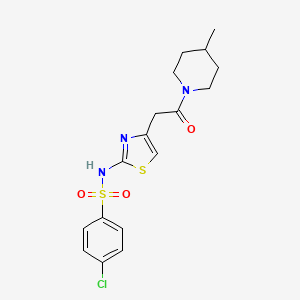

![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2845267.png)

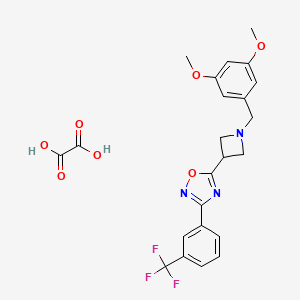

![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)